molecular formula C4H10Cl2N2OPd-2 B12891740 2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride

2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride

Cat. No.: B12891740
M. Wt: 279.46 g/mol
InChI Key: KBBDBHRLKSOCFX-UHFFFAOYSA-L
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Description

2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride is a coordination compound that combines the organic ligand 2-(2-aminoethylamino)ethanol with palladium(2+) and chloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethylamino)ethanol,palladium(2+),dichloride typically involves the reaction of 2-(2-aminoethylamino)ethanol with a palladium(2+) salt, such as palladium(2+) chloride. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the formation of the desired coordination complex.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride can undergo various chemical reactions, including:

    Oxidation: The organic ligand can be oxidized under specific conditions.

    Reduction: Palladium(2+) can be reduced to palladium(0) in the presence of suitable reducing agents.

    Substitution: The chloride ions can be substituted with other ligands in the coordination sphere.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligands such as phosphines or amines can replace chloride ions under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the organic ligand, while reduction may produce palladium(0) complexes.

Scientific Research Applications

2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.

    Biology: The compound’s potential as an antimicrobial agent is being explored due to the known biological activity of palladium complexes.

    Medicine: Research is ongoing into its potential use in cancer therapy, leveraging the cytotoxic properties of palladium compounds.

    Industry: It is used in material science for the synthesis of advanced materials with specific properties, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(2-aminoethylamino)ethanol,palladium(2+),dichloride involves the coordination of the organic ligand to the palladium(2+) center, forming a stable complex. This complex can interact with various molecular targets, depending on the application. For example, in catalysis, the palladium center can facilitate the activation of substrates, leading to the desired chemical transformation. In biological systems, the compound may interact with cellular components, disrupting normal cellular functions and leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethylamino)ethanol: This ligand alone is used in various applications, including as a chelating agent and in the synthesis of other coordination compounds.

    Palladium(2+) chloride: A common palladium source used in catalysis and material science.

    Other Palladium Complexes: Compounds such as palladium(2+) acetate and palladium(2+) nitrate have similar applications in catalysis and material science.

Uniqueness

2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride is unique due to the specific combination of the organic ligand and palladium(2+), which imparts distinct properties to the compound. This combination enhances its catalytic activity and potential biological applications compared to other palladium complexes.

Properties

Molecular Formula

C4H10Cl2N2OPd-2

Molecular Weight

279.46 g/mol

IUPAC Name

2-azanidylethyl(2-hydroxyethyl)azanide;dichloropalladium

InChI

InChI=1S/C4H10N2O.2ClH.Pd/c5-1-2-6-3-4-7;;;/h5,7H,1-4H2;2*1H;/q-2;;;+2/p-2

InChI Key

KBBDBHRLKSOCFX-UHFFFAOYSA-L

Canonical SMILES

C(C[N-]CCO)[NH-].Cl[Pd]Cl

Origin of Product

United States

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